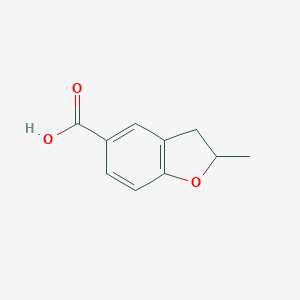












|
REACTION_CXSMILES
|
BrBr.[OH-:3].[Na+].[C:5]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[O:13][CH:12]([CH3:17])[CH2:11]2)(=[O:7])C.BrO.Cl>O.O1CCOCC1>[C:5]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[O:13][CH:12]([CH3:17])[CH2:11]2)([OH:7])=[O:3] |f:1.2|
|


|
Name
|
|
|
Quantity
|
6.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=C2CC(OC2=CC1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling on an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
|
Type
|
STIRRING
|
|
Details
|
The resultant mixture was stirred for 3.5 hours at room temperature
|
|
Duration
|
3.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a crystal
|
|
Type
|
FILTRATION
|
|
Details
|
The crystal was recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant crystal was dried under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
by washing with hexane and isopropyl ether successively
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C=1C=C2CC(OC2=CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.77 g | |
| YIELD: PERCENTYIELD | 57.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |